5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine
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Overview
Description
5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with butyl and methyl substituents on the nitrogen atom. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-aminomethylpyridine with butyl bromide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aminomethyl group.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but a furan ring instead of a pyridine ring.
4-amino-5-aminomethyl-2-methylpyrimidine: A pyrimidine derivative with similar functional groups.
Uniqueness
5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and the pyridine ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-3-4-7-14(2)11-6-5-10(8-12)9-13-11/h5-6,9H,3-4,7-8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXOPHDJPSRHTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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